molecular formula C8H7NS2 B094946 2-methyl-1,2-benzisothiazole-3(2H)-thione CAS No. 15871-24-6

2-methyl-1,2-benzisothiazole-3(2H)-thione

Cat. No.: B094946
CAS No.: 15871-24-6
M. Wt: 181.3 g/mol
InChI Key: RHJDOWRMOQVRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,2-benzothiazole-3(2H)-thione is an organic compound with the molecular formula C8H7NS2 It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2-benzothiazole-3(2H)-thione typically involves the reaction of 2-aminothiophenol with carbon disulfide and methyl iodide. The reaction proceeds under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:

2-Aminothiophenol+Carbon disulfide+Methyl iodide2-Methyl-1,2-benzothiazole-3(2H)-thione\text{2-Aminothiophenol} + \text{Carbon disulfide} + \text{Methyl iodide} \rightarrow \text{2-Methyl-1,2-benzothiazole-3(2H)-thione} 2-Aminothiophenol+Carbon disulfide+Methyl iodide→2-Methyl-1,2-benzothiazole-3(2H)-thione

Industrial Production Methods

In industrial settings, the production of 2-Methyl-1,2-benzothiazole-3(2H)-thione may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2-benzothiazole-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzothiazoles with various functional groups.

Scientific Research Applications

2-Methyl-1,2-benzothiazole-3(2H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its biological activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2-benzothiazole-3(2H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The thione group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,2-benzothiazole-3(2H)-one: Similar structure but with an oxygen atom instead of a sulfur atom in the thione group.

    2-Methylbenzothiazole: Lacks the thione group, resulting in different chemical properties.

    Benzothiazole: The parent compound without the methyl group or thione group.

Uniqueness

2-Methyl-1,2-benzothiazole-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of biologically active molecules and industrial chemicals.

Properties

CAS No.

15871-24-6

Molecular Formula

C8H7NS2

Molecular Weight

181.3 g/mol

IUPAC Name

2-methyl-1,2-benzothiazole-3-thione

InChI

InChI=1S/C8H7NS2/c1-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3

InChI Key

RHJDOWRMOQVRAU-UHFFFAOYSA-N

SMILES

CN1C(=S)C2=CC=CC=C2S1

Canonical SMILES

CN1C(=S)C2=CC=CC=C2S1

15871-24-6

Pictograms

Irritant

Origin of Product

United States

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